Cas no 175203-53-9 (8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol)

8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol structure
175203-53-9 structure
Product Name:8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol
CAS No:175203-53-9
MF:C11H11ClN2O
MW:222.67084145546
MDL:MFCD00102570
CID:65996
PubChem ID:2779193
Update Time:2025-11-02

8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol Chemical and Physical Properties

Names and Identifiers

    • (1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol
    • [1-(4-Chlorobenzyl)-1H-imidazol-2-yl]methanol
    • [3-(4-Chloro-benzyl)-3H-imidazol-4-yl]-methanol
    • 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
    • [1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol
    • 1-(4-Chlorophenyl)-1H-imidazole-2-methanol
    • 1-(4-CHLOROBENZYL)-4-(HYDROXYMETHYL)IMIDAZOLE
    • {1-[(4-chlorophenyl)Methyl]-1H-iMidazol-2-yl}Methanol
    • [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride
    • 1H-Imidazole-2-methanol, 1-[(4-chlorophenyl)methyl]-
    • SCHEMBL8007351
    • DTXSID10381312
    • BB 0240653
    • MFCD00102570
    • [1-(4-Chloro-benzyl)-1H-imidazol-2-yl]-metha nol
    • AC-6293
    • HMS555N09
    • CS-10397
    • AKOS000321228
    • CS-0333846
    • Maybridge1_005047
    • KM 07984
    • 175203-53-9
    • FT-0605383
    • DB-065025
    • STK502825
    • {1-[(4-chlorophenyl)methyl]imidazol-2-yl}methanol
    • ALBB-003973
    • 8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol
    • MDL: MFCD00102570
    • Inchi: 1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2
    • InChI Key: WBQUIVPYPWINGE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C=CN=C1CO

Computed Properties

  • Exact Mass: 222.05600
  • Monoisotopic Mass: 222.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.27
  • Boiling Point: 384.6°C at 760 mmHg
  • Flash Point: 186.4°C
  • Refractive Index: 1.61
  • PSA: 38.05000
  • LogP: 2.07710

8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol Security Information

  • HazardClass:IRRITANT

8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:175203-53-9)8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol
Order Number:A26910
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):162.0
Email:sales@amadischem.com

Additional information on 8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol

Comprehensive Overview of 8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol (CAS No. 175203-53-9)

The compound 8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol (CAS No. 175203-53-9) is a heterocyclic organic molecule featuring a unique triazolopyridine backbone. Its structural complexity, characterized by the presence of a chloro substituent at the 8-position and a trifluoromethyl group at the 6-position, makes it a valuable intermediate in pharmaceutical and agrochemical research. The thiol functional group further enhances its reactivity, enabling diverse synthetic applications. Researchers are increasingly exploring this compound due to its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for trifluoromethyl-containing compounds has surged, driven by their enhanced metabolic stability and lipophilicity in drug design. The 8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol aligns with this trend, as its CF3 group improves bioavailability—a hot topic in medicinal chemistry. Additionally, the triazolopyridine scaffold is gaining attention for its role in modulating protein-protein interactions, a key focus area in targeted therapies for chronic diseases. This compound's versatility is further highlighted by its applications in material science, where its electron-withdrawing properties contribute to the development of organic semiconductors.

From an industrial perspective, the synthesis of CAS No. 175203-53-9 involves multi-step reactions, often requiring palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimizing these processes is critical for scalability, a recurring theme in green chemistry discussions. Environmental concerns have also spurred interest in solvent-free or aqueous-phase synthesis methods for such compounds. Analytical techniques like HPLC and LC-MS are essential for purity assessment, addressing the pharmaceutical industry's stringent quality control requirements—a frequently searched topic among analytical chemists.

The compound's nomenclature often leads to queries about its IUPAC name and SMILES notation (ClC1=NC2=C(C=C1C(F)(F)F)N=NN2S), reflecting users' need for precise chemical identifiers. Its molecular weight (253.63 g/mol) and logP values are also commonly searched, as they influence ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions—an area where AI-driven tools are increasingly employed. Notably, the 1,2,4-triazole moiety in its structure correlates with bioactivity against resistant pathogens, a pressing concern amid rising antibiotic resistance.

Emerging studies suggest that derivatives of 8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol may exhibit synergistic effects with existing therapeutics, a concept explored in combination therapy research. This aligns with the growing emphasis on polypharmacology—a trending keyword in drug development circles. Furthermore, its potential as a covalent inhibitor (due to the thiol group) has sparked interest in irreversible binding strategies, a niche yet rapidly evolving field in enzymology.

Regulatory aspects of CAS 175203-53-9 frequently appear in compliance-related searches, particularly regarding REACH registration and GMP synthesis guidelines. The compound's stability under various pH conditions—often tested via accelerated degradation studies—is another practical consideration for formulators. As computational chemistry advances, molecular docking simulations involving this scaffold are being shared in open-access databases, catering to the democratization of drug discovery data.

In conclusion, 8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol represents a convergence of synthetic utility and biological relevance. Its structural features address contemporary challenges in precision medicine and sustainable chemistry, while its characterization data serves as a reference point for cheminformatics platforms. Ongoing research will likely uncover novel applications, solidifying its position in the toolkit of modern chemists.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:175203-53-9)8-Chloro-6-(trifluoromethyl)-1,2,4triazolo4,3-apyridine-3-thiol
A26910
Purity:99%
Quantity:100mg
Price ($):162.0
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